3-[(Phenylcarbamoyl)amino]butanoic acid, with the chemical formula C11H14N2O3 and a molecular weight of 222.24 g/mol, is a compound characterized by the presence of a butanoic acid backbone substituted with a phenylcarbamoyl group. This structure contributes to its unique properties and potential biological activities. The compound is typically found in a powder form and is noted for its purity level of approximately 95% .
Research indicates that 3-[(Phenylcarbamoyl)amino]butanoic acid exhibits various biological activities, including:
The synthesis of 3-[(Phenylcarbamoyl)amino]butanoic acid can be achieved through several methods:
3-[(Phenylcarbamoyl)amino]butanoic acid has several applications across different fields:
Interaction studies involving 3-[(Phenylcarbamoyl)amino]butanoic acid are crucial for understanding its biological mechanisms. These studies typically focus on:
Several compounds share structural similarities with 3-[(Phenylcarbamoyl)amino]butanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(Anilinocarbonyl)amino]butanoic acid | C11H14N2O3 | Contains an aniline group instead of phenyl |
| 3-Methyl-2-[(phenylcarbamoyl)amino]butanoic acid | C12H16N2O3 | Methyl substitution on the butanoic backbone |
| 3-Hydroxy-2-[(phenylcarbamoyl)amino]butanoic acid | C11H14N2O4 | Hydroxyl group addition enhancing solubility |
The uniqueness of 3-[(Phenylcarbamoyl)amino]butanoic acid lies in its specific combination of functional groups, which may confer distinct biological activities not seen in closely related compounds. Its potential applications in pharmaceuticals and biotechnology further emphasize its significance in research and development.
The carbamoyl group, characterized by the functional moiety –CONH₂, is a central feature in the structure and reactivity of 3-[(Phenylcarbamoyl)amino]butanoic acid. Understanding the mechanistic pathways by which this group is transferred or modified is essential for elucidating the compound’s chemical behavior, particularly in the context of urea bond formation and amination reactions. The study of carbamoyl transfer reactions encompasses both experimental and theoretical approaches, with quantum mechanical modeling providing atomic-level insight into bond formation and cleavage events, and transition state analysis revealing the energetic landscapes that dictate reaction rates and selectivity.
The molecular structure of 3-[(Phenylcarbamoyl)amino]butanoic acid features a butanoic acid backbone substituted at the third carbon by a phenylcarbamoyl-amino moiety. This arrangement positions the carbamoyl group in proximity to both aromatic and aliphatic environments, potentially influencing its electronic properties and reactivity. The presence of the phenyl ring may impart resonance stabilization to the carbamoyl group, while the butanoic acid segment introduces opportunities for hydrogen bonding and dipolar interactions. These structural features are crucial in determining the preferred mechanistic pathways for carbamoyl transfer reactions.
Carbamoyl transfer reactions are fundamental in both biological and synthetic contexts, facilitating the formation of urea derivatives, amides, and related compounds. In 3-[(Phenylcarbamoyl)amino]butanoic acid, such reactions are particularly relevant for the synthesis of analogs, degradation pathways, and potential applications in medicinal chemistry. Mechanistic studies of these reactions not only provide insight into the intrinsic reactivity of the carbamoyl group but also inform the rational design of derivatives with tailored properties.
Quantum mechanical modeling serves as a powerful tool for probing the electronic structure and reaction pathways associated with urea bond formation in carbamoyl-containing compounds. The formation of a urea bond typically involves the nucleophilic attack of an amine on an isocyanate or carbamoyl intermediate, resulting in the characteristic –NH–CO–NH– linkage.
Quantum chemical investigations of urea bond formation commonly employ density functional theory (DFT) and related methods to map potential energy surfaces, identify intermediates, and characterize transition states. In the context of 3-[(Phenylcarbamoyl)amino]butanoic acid, such modeling allows for the detailed analysis of electron density redistribution during bond formation, the influence of substituents, and the role of solvent molecules in stabilizing reactive intermediates.
The most widely used computational approach involves the application of the B3LYP functional with a 6-31G(d,p) basis set, which has been demonstrated to provide reliable results for organic reaction mechanisms involving carbamoyl and urea functionalities [5]. Calculations are typically performed in both the gas phase and with implicit solvent models to capture the effects of solvation.
The canonical pathway for urea bond formation in carbamoyl transfer reactions involves two principal steps. The first step is the generation of an isocyanate or carbamoyl intermediate, which is subsequently attacked by a nucleophilic amine. In the specific case of 3-[(Phenylcarbamoyl)amino]butanoic acid, the phenylcarbamoyl group can act as an electrophilic center, susceptible to nucleophilic attack by adjacent amino groups or external nucleophiles.
Quantum mechanical studies have revealed that the addition of ammonia or primary amines to isocyanates proceeds via a concerted mechanism, with the formation of a tetrahedral intermediate that collapses to yield the urea product. The activation energy for this process is highly dependent on the electronic properties of the substituents and the degree of stabilization afforded by hydrogen bonding or resonance effects [5].
| Compound | Activation Energy (kcal/mol) | Solvent Model |
|---|---|---|
| Methyl isocyanate + ammonia | 15.2 | Gas phase |
| Phenyl isocyanate + ammonia | 13.7 | Gas phase |
| Phenylcarbamoyl derivative + ammonia | 12.4 | Water (PCM) |
| 3-[(Phenylcarbamoyl)amino]butanoic acid (model) | 11.9 | Water (PCM) |
These data underscore the importance of substituent effects and solvation in modulating the activation barrier for urea bond formation. The lower activation energy observed for the phenylcarbamoyl derivative reflects the electron-withdrawing nature of the phenyl group, which enhances the electrophilicity of the carbamoyl carbon and facilitates nucleophilic attack.
Natural bond orbital (NBO) analysis and electron density mapping provide further insight into the electronic factors governing urea bond formation. In 3-[(Phenylcarbamoyl)amino]butanoic acid, the carbamoyl carbon exhibits partial positive character, as indicated by electrostatic potential maps, rendering it susceptible to nucleophilic attack. The adjacent phenyl ring can delocalize electron density through resonance, stabilizing the transition state and lowering the activation energy.
Frontier molecular orbital (FMO) analysis reveals that the highest occupied molecular orbital (HOMO) of the nucleophile (amine) overlaps effectively with the lowest unoccupied molecular orbital (LUMO) of the carbamoyl carbon, facilitating the bond-forming event. The energy gap between these orbitals is a key determinant of reaction rate, with smaller gaps corresponding to higher reactivity.
Recent quantum mechanical studies have highlighted the role of cooperative effects in urea bond formation, particularly in the presence of additional solvent or amine molecules. These species can participate in hydrogen bonding networks that stabilize the transition state and promote proton transfer events, leading to the formation of “six-center” or “eight-center” transition states [5]. Such cooperative mechanisms are especially relevant in aqueous environments, where extensive hydrogen bonding is possible.
| Mechanism | Activation Energy (kcal/mol) | Description |
|---|---|---|
| Monomolecular (no assistance) | 15.2 | Direct amine addition |
| Bimolecular (assisted by water) | 12.1 | Water-mediated proton transfer |
| Trimolecular (assisted by amine) | 11.3 | Amine-mediated hydrogen relay |
The data illustrate the energetic advantage conferred by cooperative mechanisms, which lower the activation barrier and enhance the rate of urea bond formation.
Transition state theory provides a framework for understanding the energetic and structural features of the critical point along the reaction coordinate at which bond formation and cleavage occur simultaneously. In the context of isocyanate-mediated amination, the transition state represents the highest energy configuration encountered as the nucleophile attacks the isocyanate carbon, leading to the formation of a new urea bond.
The identification of transition states in isocyanate-mediated amination reactions is achieved through quantum mechanical calculations that locate saddle points on the potential energy surface. These transition states are characterized by a single imaginary vibrational frequency corresponding to the bond-forming and bond-breaking event. In 3-[(Phenylcarbamoyl)amino]butanoic acid, the relevant transition state involves the approach of an amino group to the carbamoyl carbon, with concomitant proton transfer and rehybridization of the carbon center.
Structural analysis of the transition state reveals a partially formed N–C bond and a lengthened C=O bond, indicative of electron density redistribution. The geometry of the transition state is influenced by the electronic properties of the substituents and the presence of hydrogen bonding interactions with solvent or auxiliary molecules.
| Parameter | Value (Å) | Description |
|---|---|---|
| N–C (forming bond) | 1.78 | Partially formed urea bond |
| C=O (elongated bond) | 1.32 | Partial double bond character |
| N–H (proton transfer) | 1.18 | Elongated due to transfer |
| O–H (hydrogen bonding) | 1.85 | Stabilization by solvent |
These geometric parameters are consistent with a concerted mechanism involving simultaneous nucleophilic attack and proton transfer.
The reaction coordinate for isocyanate-mediated amination can be visualized as a potential energy diagram, with the reactants and products separated by an energy barrier corresponding to the transition state. The height of this barrier determines the rate of the reaction, with lower barriers corresponding to faster reactions.
Quantum mechanical calculations indicate that the activation energy for isocyanate-mediated amination in 3-[(Phenylcarbamoyl)amino]butanoic acid is significantly reduced in the presence of electron-withdrawing substituents and hydrogen bonding interactions. The stabilization of the transition state by solvent molecules or auxiliary amines further lowers the barrier, facilitating the reaction.
| System | Activation Energy (kcal/mol) |
|---|---|
| Phenyl isocyanate + methylamine | 13.9 |
| 3-[(Phenylcarbamoyl)amino]butanoic acid (model) + ammonia | 12.2 |
| 3-[(Phenylcarbamoyl)amino]butanoic acid (model) + ammonia (water-assisted) | 10.7 |
The data demonstrate the critical role of substituent effects and solvent assistance in modulating the activation barrier for isocyanate-mediated amination.
The stabilization of the transition state by solvent molecules is a key factor in determining the rate and selectivity of isocyanate-mediated amination reactions. Polar solvents, such as water or dimethyl sulfoxide, can form hydrogen bonds with the reacting species, stabilizing charge separation and facilitating proton transfer. In the case of 3-[(Phenylcarbamoyl)amino]butanoic acid, explicit solvent modeling reveals that water molecules can bridge the nucleophile and electrophile, lowering the activation energy by as much as 2 kcal/mol.
Auxiliary amines can also participate in hydrogen bonding networks that stabilize the transition state and promote the reaction. These effects are particularly pronounced in cooperative mechanisms, where multiple molecules act in concert to facilitate bond formation.
The reactivity of the carbamoyl group in 3-[(Phenylcarbamoyl)amino]butanoic acid is profoundly influenced by the nature of the solvent environment. Solvent effects manifest through a combination of dielectric stabilization, hydrogen bonding, and specific solute-solvent interactions that modulate the electronic properties of the carbamoyl group and the transition state.
Polar solvents with high dielectric constants can stabilize charged or polar transition states, lowering the activation energy for carbamoyl transfer reactions. Implicit solvent models, such as the polarizable continuum model (PCM), are commonly employed in quantum mechanical calculations to estimate solvation energies and their impact on reaction barriers.
| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) | Activation Barrier (kcal/mol) |
|---|---|---|---|
| Gas phase | 1.0 | 0.0 | 15.2 |
| Water | 78.4 | -7.3 | 11.9 |
| Methanol | 32.6 | -5.8 | 12.6 |
| Dimethyl sulfoxide | 46.7 | -6.1 | 12.3 |
The data illustrate the pronounced effect of solvent polarity on the activation barrier, with water providing the greatest stabilization due to its high dielectric constant and ability to form hydrogen bonds.
Hydrogen bonding between the carbamoyl group and solvent molecules can further enhance reactivity by stabilizing the transition state and facilitating proton transfer events. In 3-[(Phenylcarbamoyl)amino]butanoic acid, the presence of both donor and acceptor sites enables the formation of extensive hydrogen bonding networks with water or alcohol solvents.
Explicit solvent simulations reveal that water molecules can act as proton shuttles, bridging the nucleophile and electrophile and lowering the activation barrier for carbamoyl transfer. These effects are particularly significant in aqueous environments, where multiple hydrogen bonds can be formed simultaneously.
The choice of solvent can also influence the selectivity of carbamoyl transfer reactions, favoring certain pathways over others based on the relative stabilization of competing transition states. In 3-[(Phenylcarbamoyl)amino]butanoic acid, polar solvents tend to favor direct nucleophilic attack on the carbamoyl carbon, while nonpolar solvents may promote alternative pathways involving rearrangement or elimination.
Quantum mechanical calculations indicate that the relative energies of competing transition states are sensitive to the nature of the solvent, with polar solvents preferentially stabilizing pathways that involve charge separation or proton transfer.
| Pathway | Gas Phase (kcal/mol) | Water (kcal/mol) | Methanol (kcal/mol) |
|---|---|---|---|
| Direct nucleophilic attack | 15.2 | 11.9 | 12.6 |
| Rearrangement pathway | 16.7 | 13.4 | 13.9 |
| Elimination pathway | 17.5 | 14.2 | 14.7 |
The data demonstrate that polar solvents not only lower the overall activation barriers but also enhance the selectivity for the direct nucleophilic attack pathway.
In addition to influencing reaction rates and selectivity, solvent effects can impact the stability of the products formed in carbamoyl transfer reactions. Hydrogen bonding and solvation can stabilize the urea product, shifting the equilibrium in favor of product formation. This effect is particularly pronounced in aqueous environments, where the urea bond is strongly stabilized by hydrogen bonding with water molecules.
A synthesis of the quantum mechanical modeling, transition state analysis, and solvent effect studies provides a comprehensive understanding of the mechanistic features that govern carbamoyl transfer reactions in 3-[(Phenylcarbamoyl)amino]butanoic acid.
Quantum mechanical calculations reveal that the formation of the urea bond in 3-[(Phenylcarbamoyl)amino]butanoic acid proceeds via a concerted mechanism, with the activation energy significantly reduced by electron-withdrawing substituents and solvent assistance. Cooperative mechanisms involving multiple solvent or amine molecules further lower the activation barrier, enhancing the rate of bond formation.
Transition state analysis identifies key geometric and energetic features that define the critical point along the reaction coordinate. The transition state is stabilized by hydrogen bonding interactions with solvent molecules, which facilitate proton transfer and charge redistribution. The activation barrier is sensitive to both the electronic properties of the carbamoyl group and the nature of the solvent environment.
Solvent effects play a pivotal role in modulating the reactivity and selectivity of carbamoyl transfer reactions. Polar solvents with high dielectric constants and hydrogen bonding capacity provide the greatest stabilization of the transition state, lowering the activation barrier and favoring the direct nucleophilic attack pathway. Product stability is also enhanced in polar solvents, shifting the equilibrium toward urea formation.
| Mechanistic Aspect | Key Findings |
|---|---|
| Quantum mechanical modeling | Concerted mechanism; activation energy reduced by substituents and solvent |
| Transition state analysis | Stabilized by hydrogen bonding; sensitive to electronic effects |
| Solvent effects | Polar solvents lower activation barrier and enhance selectivity |
| Cooperative mechanisms | Multiple molecules facilitate proton transfer and lower energy barrier |
| Product stability | Enhanced in polar, hydrogen-bonding solvents |
Molecular docking studies represent a cornerstone approach in computational drug design for understanding the binding interactions between 3-[(Phenylcarbamoyl)amino]butanoic acid and various proteolytic enzymes [1] [2] [3]. The systematic evaluation of binding affinities across different protease classes reveals crucial structure-activity relationships that inform rational drug design strategies.
The compound demonstrates significant binding potential across multiple proteolytic enzyme families, with binding affinities ranging from -8.1 to -5.5 kilocalories per mole [4]. Aspartic proteases, including human immunodeficiency virus integrase and plasmepsin from Plasmodium falciparum, exhibit the highest binding affinity values, with calculated docking scores between -8.1 and -6.8 kilocalories per mole [5] [6]. The molecular interactions primarily involve hydrogen bonding networks with the catalytic aspartic acid residues Asp25 and Asp25′, characteristic of the conserved gamma-loop structure found in aspartic protease active sites [5].
Serine proteases, particularly furin and related proprotein convertases, demonstrate substantial binding interactions with 3-[(Phenylcarbamoyl)amino]butanoic acid [6]. The compound exhibits binding affinities ranging from -7.8 to -6.2 kilocalories per mole through interactions with the catalytic triad consisting of Ser195, His57, and Asp102 [7]. The phenylcarbamoyl moiety facilitates specific recognition through hydrogen bonding with the oxyanion hole, while the butanoic acid terminus provides additional electrostatic stabilization [6].
Metalloprotease interactions reveal binding affinity values between -8.0 and -6.5 kilocalories per mole, with coordination interactions involving zinc ions and surrounding histidine residues [5] [4]. The carbamate functionality within the compound structure contributes to metal coordination, enhancing binding specificity for zinc-dependent proteases [8] [9]. Molecular dynamics simulations indicate that the compound maintains stable binding conformations within metalloprotease active sites over extended simulation periods [10].
Table 1: Molecular Docking Results with Proteolytic Enzymes
| Enzyme Class | Representative Enzymes | Binding Affinity Range (kcal/mol) | Key Binding Residues | Structural Features |
|---|---|---|---|---|
| Aspartic Proteases | HIV Integrase, Pepsin, Plasmepsin | -8.1 to -6.8 | Asp25, Asp25′ | Beta-sheet rich |
| Serine Proteases | Furin, Trypsin, Chymotrypsin | -7.8 to -6.2 | Ser195, His57, Asp102 | Alpha/beta fold |
| Cysteine Proteases | Caspases, Cathepsins | -7.5 to -6.0 | Cys25, His159 | Alpha/beta fold |
| Metalloproteases | Matrix Metalloproteases | -8.0 to -6.5 | Zn²⁺, His residues | Mixed alpha/beta |
| Threonine Proteases | Proteasome 20S | -7.2 to -5.8 | Thr1, Lys33 | Alpha/beta barrel |
| Glutamic Proteases | Pepsinogen A | -6.9 to -5.5 | Asp32, Asp215 | All-alpha |
| Asparagine Peptide Lyases | Legumain | -7.0 to -5.9 | Asn129, Cys189 | Mixed fold |
Computational analysis reveals that the compound adopts distinct binding conformations depending on the protease active site architecture [11] [12]. Flexible docking protocols demonstrate that the butanoic acid chain can accommodate various binding pocket geometries while maintaining critical interactions through the phenylcarbamoyl group [12]. Root mean square deviation analysis of docked conformations indicates conformational stability within 1.5 angstroms across different protease families [10].
Quantitative Structure-Activity Relationship modeling provides essential insights into the molecular descriptors governing the biological activity of 3-[(Phenylcarbamoyl)amino]butanoic acid [13] [14] [15]. Multiple linear regression analysis combined with feature selection algorithms has identified key physicochemical parameters that correlate with proteolytic enzyme inhibition potency [16].
Electronic descriptors, particularly the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, demonstrate the strongest correlation with biological activity, exhibiting a correlation coefficient of 0.734 and statistical significance of p < 0.001 [17] [18]. The electronic distribution within the phenylcarbamoyl moiety significantly influences binding affinity through charge-transfer interactions with enzyme active sites [1] [19]. Density functional theory calculations reveal that the compound exhibits favorable frontier molecular orbital energies for protein-ligand interactions [1].
Hydrophobic descriptors, including partition coefficient values and lipophilicity parameters, contribute substantially to activity prediction with correlation coefficients exceeding 0.712 [20] [18]. The phenyl ring system provides crucial hydrophobic interactions within enzyme binding pockets, while the carbamoyl linkage modulates overall lipophilicity [21] [22]. Quantitative analysis indicates that optimal biological activity occurs within a narrow lipophilicity window, suggesting the importance of balanced hydrophobic-hydrophilic properties [23].
Steric descriptors encompassing molecular volume and shape indices exhibit correlation coefficients of 0.689, indicating significant contributions to binding selectivity [24] [18]. The three-dimensional molecular geometry constrains binding orientation within protease active sites, with molecular volume parameters directly correlating with binding pocket complementarity [25]. Comparative molecular field analysis reveals favorable steric fields surrounding the butanoic acid chain that enhance enzyme recognition [1] [17].
Table 2: Quantitative Structure-Activity Relationship (QSAR) Analysis
| Descriptor Type | Key Descriptors | Correlation Coefficient (r²) | Statistical Significance (p-value) | Contribution (%) | Validation q² |
|---|---|---|---|---|---|
| Electronic | HOMO-LUMO Gap | 0.734 | 0.001 | 23.5 | 0.692 |
| Steric | Molecular Volume | 0.689 | 0.003 | 19.8 | 0.645 |
| Hydrophobic | LogP, LogD | 0.712 | 0.002 | 21.2 | 0.678 |
| Hydrogen Bonding | HBD, HBA Count | 0.658 | 0.008 | 16.4 | 0.612 |
| Topological | Wiener Index | 0.701 | 0.004 | 18.7 | 0.661 |
| Geometric | Molecular Shape Index | 0.623 | 0.015 | 14.9 | 0.587 |
Hydrogen bonding descriptors, including donor and acceptor counts, demonstrate moderate correlation with activity (r² = 0.658), emphasizing the importance of hydrogen bonding networks in enzyme recognition [16]. The carbamoyl group functions as both hydrogen bond donor and acceptor, facilitating multiple interaction modes with enzyme residues [21] [26]. Cross-validation studies using leave-one-out methodology confirm model robustivity with q² values exceeding 0.6 for all major descriptor classes [18] [13].
Topological descriptors, particularly the Wiener index and connectivity indices, provide valuable information regarding molecular branching and connectivity patterns [18] [27]. These parameters correlate with enzyme selectivity profiles, suggesting that molecular topology influences binding specificity across different protease families [14] [27]. Machine learning algorithms, including support vector machines and random forest methods, enhance predictive accuracy when incorporating topological features [13] [15].
Pharmacophore mapping represents a critical computational approach for identifying the essential molecular features responsible for histone deacetylase inhibition activity of 3-[(Phenylcarbamoyl)amino]butanoic acid [28] [29] [30]. Structure-based pharmacophore models derived from crystallographic data of histone deacetylase complexes reveal key interaction points that govern inhibitor recognition and binding affinity [31] [32].
The zinc binding group pharmacophore feature occupies the central position with spatial coordinates at the origin (0.0, 0.0, 0.0 angstroms) and represents the most critical interaction element [33] [34]. The carbamoyl functionality demonstrates optimal zinc coordination geometry, forming bidentate interactions with the catalytic zinc ion present in the histone deacetylase active site [29] [35]. Tolerance radius analysis indicates that variations within 1.2 angstroms maintain effective zinc binding, with weight factors of 1.0 reflecting maximum importance [28] [36].
The linker chain pharmacophore feature, positioned at coordinates (3.2, 1.8, 0.5 angstroms), facilitates proper spatial orientation between the zinc binding group and surface recognition elements [37] [38]. The butanoic acid chain provides optimal linker length for spanning the distance between the catalytic zinc and the enzyme surface groove [34] [39]. Hydrophobic interactions along the linker region contribute significantly to binding stability, with tolerance radii of 1.8 angstroms accommodating conformational flexibility [40] [36].
Cap group interactions, located at coordinates (6.8, 2.1, 1.2 angstroms), involve the phenyl ring system in surface recognition binding [41] [42]. The aromatic moiety engages in van der Waals interactions with hydrophobic residues lining the histone deacetylase surface groove [29] [43]. Although not classified as essential, cap group optimization significantly enhances binding selectivity across different histone deacetylase isoforms [29] [35].
Table 3: Pharmacophore Features for Histone Deacetylase (HDAC) Inhibition
| Feature Type | Spatial Coordinates (Å) | Tolerance Radius (Å) | Weight Factor | Interaction Type | Essential (Yes/No) |
|---|---|---|---|---|---|
| Zinc Binding Group | (0.0, 0.0, 0.0) | 1.2 | 1.0 | Coordination | Yes |
| Linker Chain | (3.2, 1.8, 0.5) | 1.8 | 0.8 | Hydrophobic | Yes |
| Cap Group | (6.8, 2.1, 1.2) | 2.1 | 0.9 | Van der Waals | No |
| Aromatic Ring | (4.5, 0.8, -0.3) | 1.5 | 0.7 | π-π Stacking | No |
| Hydrogen Bond Donor | (2.1, -1.2, 0.8) | 1.3 | 0.6 | H-Bond | Yes |
| Hydrogen Bond Acceptor | (5.3, 1.5, -1.1) | 1.4 | 0.6 | H-Bond | Yes |
Hydrogen bonding pharmacophore features encompass both donor and acceptor functionalities positioned at coordinates (2.1, -1.2, 0.8) and (5.3, 1.5, -1.1) angstroms respectively [44] [34]. The carbamoyl group provides hydrogen bonding capabilities that enhance binding affinity through interactions with key amino acid residues in the histone deacetylase active site [29] [35]. Cross-validation with known histone deacetylase inhibitors confirms that these hydrogen bonding features represent essential requirements for activity [31] [45].
Aromatic ring pharmacophore features, centered at coordinates (4.5, 0.8, -0.3 angstroms), facilitate pi-pi stacking interactions with aromatic residues in the enzyme binding site [25] [30]. Although not essential for basic inhibitory activity, aromatic interactions contribute to binding selectivity and potency enhancement [28] [46]. Tolerance radii of 1.5 angstroms allow for conformational adjustments while maintaining effective aromatic interactions [36] [37].
Virtual screening applications utilizing the derived pharmacophore model successfully identify structurally diverse compounds with histone deacetylase inhibitory activity [30] [47]. Database searches employing pharmacophore queries retrieve hit compounds with experimental validation rates exceeding 65%, demonstrating the predictive utility of the model [36] [38]. Integration with machine learning algorithms further enhances virtual screening efficiency and reduces false positive rates [47] [37].
Free energy perturbation calculations provide quantitative assessments of binding affinity changes resulting from structural modifications to 3-[(Phenylcarbamoyl)amino]butanoic acid [48] [49] [50]. Alchemical transformation protocols enable precise evaluation of how specific chemical alterations influence protein-ligand binding thermodynamics [51] [52].
Single amino acid mutations within the binding site environment reveal significant impacts on compound binding affinity, with calculated free energy differences ranging from -0.5 to 2.1 kilocalories per mole [53] [54]. The Phe→Tyr mutation demonstrates the most favorable binding affinity change (-0.5 ± 0.18 kilocalories per mole), indicating enhanced hydrogen bonding capabilities through the introduced hydroxyl group [49] [55]. Convergence analysis shows that this transformation requires 60 nanoseconds of simulation time to achieve statistical convergence [56] [57].
Alanine to valine mutations exhibit binding affinity decreases of 1.2 ± 0.15 kilocalories per mole, reflecting unfavorable steric interactions between the introduced methyl group and the compound structure [48] [51]. Hysteresis analysis indicates reversibility within 0.08 kilocalories per mole, confirming convergence and statistical reliability of the calculated free energy differences [52] [58]. These results provide valuable guidance for compound optimization strategies targeting improved binding affinity [53] [57].
Serine to threonine transformations result in modest binding affinity decreases (0.8 ± 0.12 kilocalories per mole), suggesting that the additional methyl group in threonine creates minor steric clashes [54] [58]. The relatively rapid convergence time of 45 nanoseconds indicates efficient sampling of the relevant conformational space [56] [54]. Standard error analysis confirms statistical significance for all calculated free energy differences [50] [52].
Table 4: Free Energy Perturbation Calculations for Binding Affinity Optimization
| Mutation | ΔΔG (kcal/mol) | Standard Error (kcal/mol) | Convergence Time (ns) | Hysteresis (kcal/mol) | Binding Affinity Change |
|---|---|---|---|---|---|
| Ala→Val | 1.2 | 0.15 | 50 | 0.08 | Decrease |
| Ser→Thr | 0.8 | 0.12 | 45 | 0.05 | Decrease |
| Phe→Tyr | -0.5 | 0.18 | 60 | 0.12 | Increase |
| Leu→Ile | 0.3 | 0.10 | 40 | 0.04 | Slight Decrease |
| Gly→Ala | 1.8 | 0.22 | 70 | 0.18 | Decrease |
| His→Asn | 2.1 | 0.25 | 80 | 0.22 | Decrease |
Glycine to alanine mutations produce substantial binding affinity decreases (1.8 ± 0.22 kilocalories per mole), emphasizing the importance of conformational flexibility at specific binding site positions [49] [59]. The extended convergence time of 70 nanoseconds reflects the increased complexity of sampling conformational states involving backbone flexibility changes [56] [57]. Thermodynamic integration protocols confirm these findings through independent calculation pathways [54] [58].
Histidine to asparagine transformations exhibit the largest binding affinity decrease (2.1 ± 0.25 kilocalories per mole), highlighting the critical role of charged interactions in compound recognition [48] [60]. The elimination of positive charge on the histidine side chain significantly weakens electrostatic interactions with the compound carboxylate group [61] [59]. Extended simulation times of 80 nanoseconds ensure adequate sampling of the altered electrostatic environment [50] [54].